

(2-Chlorobenzyl)cyanamide solubility and stability data

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Compound of Interest

Compound Name: (2-Chlorobenzyl)cyanamide

CAS No.: 1248431-20-0

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An In-Depth Technical Guide to the Solubility and Stability of **(2-Chlorobenzyl)cyanamide**

Introduction

(2-Chlorobenzyl)cyanamide is a molecule of interest within contemporary drug discovery and development programs. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is a prerequisite for successful formulation development and ensuring therapeutic efficacy and safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies required to characterize the solubility and stability of **(2-Chlorobenzyl)cyanamide**. By synthesizing established principles with practical, field-proven insights, this document outlines the critical experimental pathways for generating a robust and reliable physicochemical profile.

The narrative that follows is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). The protocols described are designed as self-validating systems, and all mechanistic claims are supported by authoritative sources.

I. Solubility Profile of (2-Chlorobenzyl)cyanamide

The solubility of an API is a critical determinant of its bioavailability. For **(2-Chlorobenzyl)cyanamide**, its molecular structure—a moderately polar cyanamide group attached to a substituted, nonpolar benzyl ring—suggests a nuanced solubility profile. The presence of the chlorine atom on the benzene ring will influence its lipophilicity. A systematic approach to solubility determination is therefore essential.

A. Causality Behind Experimental Choices in Solubility Studies

The selection of solvents for solubility screening is not arbitrary; it is a strategic exercise aimed at predicting the behavior of the API in a variety of biopharmaceutical and manufacturing scenarios.[1] The initial assessment typically includes aqueous media across a physiologically relevant pH range, as well as a panel of organic solvents that are commonly used in formulation development.[1][2] The choice to test at different temperatures is also critical, as it provides data on the thermodynamics of dissolution and is vital for understanding potential precipitation risks upon storage or administration.

B. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[3]

1. Preparation of Buffers and Solvents:

- Prepare aqueous buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[2]
- Use high-purity organic solvents (e.g., ethanol, propylene glycol, PEG 400, acetone, ethyl acetate).

2. Sample Preparation:

- Accurately weigh an excess amount of **(2-Chlorobenzyl)cyanamide** into screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that

equilibrium has been reached.

3. Equilibration:

- Add a known volume of the selected solvent or buffer to each vial.
- Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C).
- Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[2]

4. Sample Analysis:

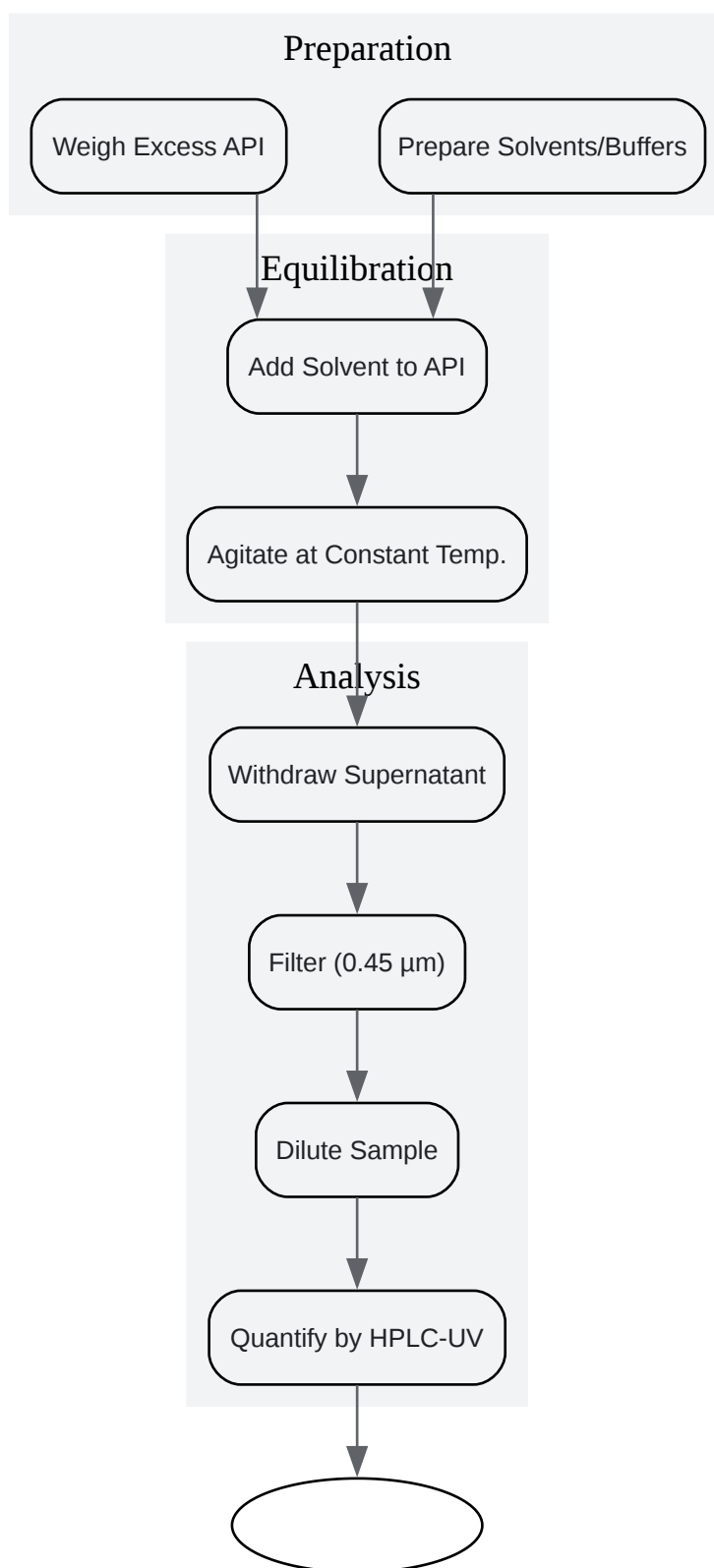
- After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.
- Carefully withdraw a clear aliquot of the supernatant. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.45 µm PTFE) is recommended.
- Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of dissolved **(2-Chlorobenzyl)cyanamide** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

C. Data Presentation: Solubility of (2-Chlorobenzyl)cyanamide

The results of the solubility studies should be summarized in a clear and concise table.

Solvent/Aqueous Medium	Temperature (°C)	Solubility (mg/mL)	Standard Deviation
pH 1.2 Buffer	25		
pH 1.2 Buffer	37		
pH 4.5 Buffer	25		
pH 4.5 Buffer	37		
pH 6.8 Buffer	25		
pH 6.8 Buffer	37		
Water	25		
Water	37		
Ethanol	25		
Propylene Glycol	25		
PEG 400	25		
Acetone	25		
Ethyl Acetate	25		

D. Visualization: Solubility Determination Workflow



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Caption: Workflow for Equilibrium Solubility Determination.

II. Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.^[4] These studies are designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods employed.^{[5][6]}

A. Causality Behind Experimental Choices in Forced Degradation

The conditions used in forced degradation studies—acidic and basic hydrolysis, oxidation, heat, and light—are chosen to mimic the potential stresses a drug substance might encounter during its lifecycle.^{[7][8]} The goal is to induce a limited and controlled degradation (typically 5-20%) to generate sufficient quantities of degradants for detection and characterization without completely destroying the parent molecule.^[7]

B. Experimental Protocol: Forced Degradation Study

A systematic approach to forced degradation is essential for generating meaningful and interpretable data.

1. Sample Preparation:

- Prepare a stock solution of **(2-Chlorobenzyl)cyanamide** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).^[7]

2. Stress Conditions:

- **Acid Hydrolysis:** Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
- **Base Hydrolysis:** Mix the stock solution with 0.1 N NaOH and maintain at room temperature for a set time (e.g., 8 hours). Note that basic conditions may lead to more rapid degradation.
- **Oxidative Degradation:** Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified duration (e.g., 24 hours).

- Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C) for an extended period (e.g., 48 hours). A solution of the API should also be subjected to thermal stress.
- Photostability: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

3. Sample Analysis:

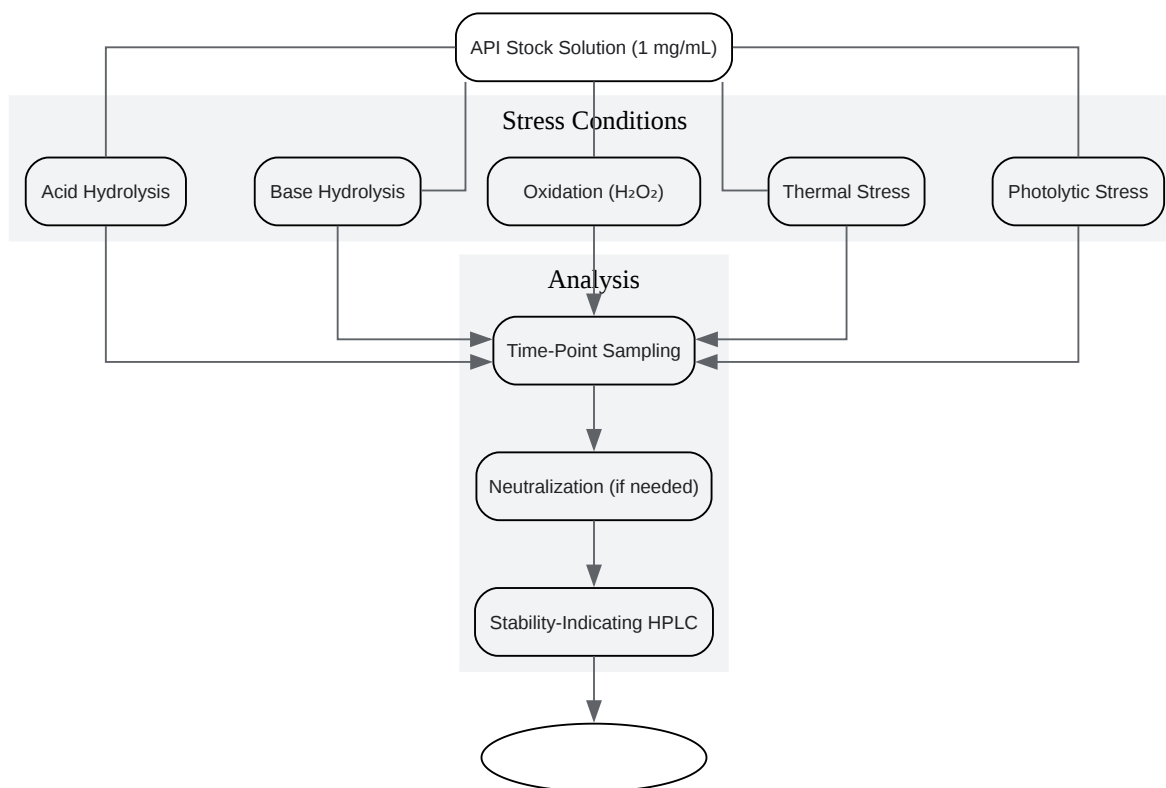
- At appropriate time points, withdraw samples from each stress condition.
- If necessary, neutralize the acidic and basic samples before analysis.
- Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

C. Data Presentation: Forced Degradation of (2-Chlorobenzyl)cyanamide

The results should be tabulated to clearly show the extent of degradation under each condition.

Stress Condition	Duration	% Assay of (2-Chlorobenzyl) cyanamide	% Degradation	Number of Degradants
Control (No Stress)	-			
0.1 N HCl, 60 °C	24 h			
0.1 N NaOH, RT	8 h			
3% H ₂ O ₂ , RT	24 h			
Solid, 80 °C	48 h			
Solution, 80 °C	48 h			
Photolytic (ICH Q1B)	-			

D. Visualization: Forced Degradation Workflow



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Caption: Workflow for Forced Degradation Studies.

III. Analytical Methodologies

The reliability of solubility and stability data is contingent upon the use of a robust and validated analytical method. For a compound like **(2-Chlorobenzyl)cyanamide**, which possesses a UV-active chromophore (the chlorobenzyl group), HPLC with UV detection is a suitable technique for quantification. For the identification of degradation products, LC-MS/MS would be the method of choice, providing both chromatographic separation and mass spectrometric data for structural elucidation.[9] Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

IV. Conclusion

This guide has outlined the essential experimental frameworks for the comprehensive characterization of the solubility and stability of **(2-Chlorobenzyl)cyanamide**. Adherence to these scientifically grounded protocols will generate the high-quality, reliable data necessary to support informed decisions in the drug development process. From formulation design to the establishment of storage conditions and shelf-life, a thorough understanding of these fundamental physicochemical properties is indispensable for advancing a new chemical entity towards the clinic.

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